molecular formula C8H17NO4S B7594903 2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid

2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid

Cat. No. B7594903
M. Wt: 223.29 g/mol
InChI Key: YDTRWYRSNUFMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid, also known as MS-275, is a histone deacetylase inhibitor (HDACi) that has been extensively studied for its potential in treating various diseases, including cancer. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. Inhibition of HDACs can lead to the re-expression of genes that are silenced in cancer cells, making HDACi an attractive target for cancer therapy.

Mechanism of Action

2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid works by inhibiting the activity of HDACs, which leads to the accumulation of acetylated histones and the re-expression of silenced genes. This can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. This compound has also been shown to modulate the immune system, leading to the activation of immune cells that can recognize and kill cancer cells.

Advantages and Limitations for Lab Experiments

2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid has several advantages for use in lab experiments. It is a potent and selective HDAC inhibitor, which makes it ideal for studying the role of HDACs in gene expression and cancer biology. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid. One direction is to investigate the potential of this compound in combination with other anti-cancer agents, such as immunotherapy and targeted therapies. Another direction is to study the effects of this compound on non-cancerous cells, such as immune cells and stem cells, to better understand its potential side effects and toxicity. Additionally, research can focus on developing more potent and selective HDAC inhibitors that can be used in cancer therapy.

Synthesis Methods

2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-methylpropylsulfonyl chloride with N-methylglycine ethyl ester, followed by amination and deprotection steps. The final product is obtained in high yield and purity.

Scientific Research Applications

2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid has been extensively studied for its potential in treating various types of cancer, including leukemia, lymphoma, and solid tumors. Preclinical studies have shown that this compound has potent anti-tumor activity and can induce apoptosis in cancer cells. This compound has also been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-[methyl(2-methylpropylsulfonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4S/c1-6(2)5-14(12,13)9(4)7(3)8(10)11/h6-7H,5H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTRWYRSNUFMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N(C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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